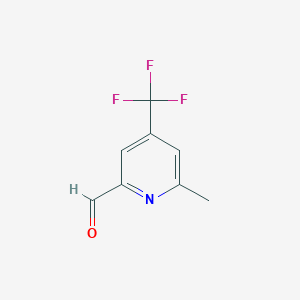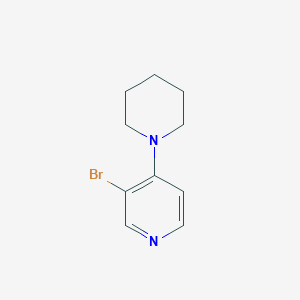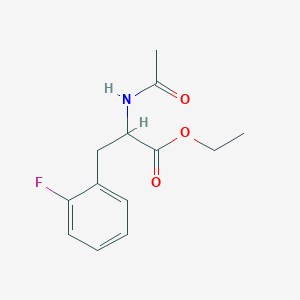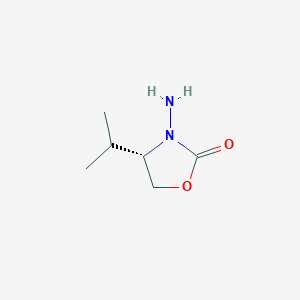
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride
Vue d'ensemble
Description
“1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride, due to its structural similarities with compounds involving piperidine, may play a role in the synthesis of antimicrobial agents. For example, compounds synthesized with piperidine and having electron-withdrawing or electron-releasing groups at the para position on the phenyl ring showed promising antibacterial and antifungal activities (Kottapalle & Shinde, 2021).
Synthesis of Organic Compounds
The compound has been involved in the efficient preparation of various organic compounds. Notably, its structure has been utilized in the synthesis of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one and related compounds, highlighting its potential in the synthesis of complex organic molecules with potential biological activities (Castro et al., 2005).
Piperidine Containing Compounds
Piperidine, a core component of this compound, is significant in synthesizing piperidine-containing compounds, which have been noted for their antibacterial activity. This suggests a potential role of the compound in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Mécanisme D'action
Target of Action
Similar compounds with a 4-aryl piperidine structure are often used as semi-flexible linkers in the development of protacs (proteolysis-targeting chimeras) for targeted protein degradation .
Mode of Action
It’s known that the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
It’s known that protacs typically work by recruiting an e3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Result of Action
In general, the result of protac action is the degradation of the target protein, which can have various downstream effects depending on the specific role of the target protein .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of a compound .
Orientations Futures
The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This includes the development of new synthesis methods, the design of new derivatives with improved properties, and the exploration of their pharmacological applications .
Analyse Biochimique
Biochemical Properties
1-(2-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation
Cellular Effects
As a component in PROTAC development, it may influence cellular function by targeting specific proteins for degradation
Molecular Mechanism
As a component in PROTAC development, it may bind to specific proteins and target them for degradation
Propriétés
IUPAC Name |
1-(2-piperidin-4-ylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(15)12-4-2-3-5-13(12)11-6-8-14-9-7-11;/h2-5,10-11,14-15H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJGZLKGGFRVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C2CCNCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)


![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)



![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)


![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)